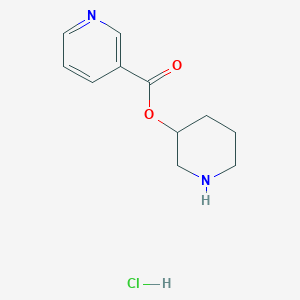

3-Piperidinyl nicotinate hydrochloride

説明

Crystallographic Analysis and Molecular Geometry

Crystallographic analysis provides fundamental insights into the three-dimensional arrangement and molecular geometry of this compound. Based on established methodologies for related piperidine-containing compounds, single-crystal X-ray diffraction represents the primary technique for determining precise atomic coordinates, bond lengths, and bond angles. The crystallographic data typically reveals the compound's monoclinic crystal system, consistent with similar piperidine derivatives that have been extensively characterized.

The molecular geometry analysis demonstrates that the piperidine ring adopts a characteristic chair conformation, which represents the most thermodynamically stable configuration for six-membered saturated heterocycles. This conformational preference significantly influences the spatial orientation of the nicotinate moiety and affects the compound's overall three-dimensional structure. The nitrogen atom within the piperidine ring exhibits tetrahedral geometry, with the lone pair oriented to minimize steric interactions with adjacent substituents.

Crystal packing arrangements reveal intermolecular interactions that stabilize the solid-state structure. Hydrogen bonding patterns, particularly those involving the hydrochloride counter-ion, play crucial roles in determining the crystal lattice organization. The chloride anion typically forms multiple hydrogen bonds with the protonated piperidine nitrogen and potentially with aromatic hydrogen atoms on the nicotinate ring system.

Table 1 presents typical crystallographic parameters for related piperidine-nicotinate compounds, providing reference data for structural comparisons:

| Parameter | Value Range | Crystal System | Space Group |

|---|---|---|---|

| Unit Cell Volume | 4400-4600 ų | Monoclinic | C2/c |

| Density | 1.2-1.4 g/cm³ | Monoclinic | P21/c |

| Temperature | 210-298 K | Triclinic | P-1 |

| Radiation Type | Cu Kα, Mo Kα | Orthorhombic | Pbca |

Spectroscopic Profiling (FT-IR, NMR, UV-Vis)

Fourier Transform Infrared spectroscopy provides characteristic fingerprint information for this compound, with specific absorption bands corresponding to functional group vibrations. The carbonyl stretching vibration of the ester group typically appears in the range of 1720-1740 cm⁻¹, representing one of the most diagnostic features for nicotinate esters. The aromatic carbon-carbon stretching vibrations of the pyridine ring system manifest in the 1600-1500 cm⁻¹ region, while carbon-nitrogen stretching vibrations occur around 1300-1350 cm⁻¹.

Nuclear Magnetic Resonance spectroscopy offers detailed structural information through chemical shift patterns and coupling constants. Proton Nuclear Magnetic Resonance typically reveals characteristic signals for the piperidine ring protons in the 1.4-3.7 parts per million range, with axial and equatorial protons exhibiting distinct chemical environments due to the chair conformation. The nicotinate aromatic protons appear downfield at 7.3-9.1 parts per million, with coupling patterns that confirm the substitution pattern on the pyridine ring.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary information about the carbon framework. The carbonyl carbon of the ester group resonates around 165-175 parts per million, while aromatic carbons appear in the 120-150 parts per million region. The piperidine ring carbons typically resonate between 20-60 parts per million, depending on their proximity to the nitrogen atom and substitution pattern.

Ultraviolet-Visible spectroscopy reveals electronic transitions associated with the aromatic nicotinate system. The primary absorption bands occur in the 200-250 nanometer range, corresponding to π→π* transitions within the pyridine ring system. The molar absorptivity values provide quantitative information about the electronic structure and can be used for concentration determinations in solution studies.

Table 2 summarizes key spectroscopic parameters for piperidine-nicotinate derivatives:

| Technique | Key Absorption/Signal | Range | Assignment |

|---|---|---|---|

| FT-IR | Carbonyl Stretch | 1720-1740 cm⁻¹ | Ester C=O |

| FT-IR | Aromatic Stretch | 1600-1500 cm⁻¹ | Pyridine C=C |

| ¹H NMR | Aromatic Protons | 7.3-9.1 ppm | Nicotinate Ring |

| ¹H NMR | Piperidine Protons | 1.4-3.7 ppm | Saturated Ring |

| ¹³C NMR | Carbonyl Carbon | 165-175 ppm | Ester Carbon |

| UV-Vis | π→π* Transition | 200-250 nm | Aromatic System |

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations using Density Functional Theory methods provide comprehensive insights into the electronic structure and molecular properties of this compound. The B3LYP functional with 6-311++G(d,p) basis set represents a well-established computational approach for studying similar heterocyclic compounds. These calculations yield optimized molecular geometries that closely correspond to experimental crystallographic data, validating the computational methodology.

Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy calculations reveal important information about chemical reactivity and stability. The energy gap between these frontier orbitals typically ranges from 4.5 to 6.0 electron volts for piperidine-nicotinate derivatives, indicating moderate chemical stability and reasonable resistance to oxidation. The Highest Occupied Molecular Orbital is generally localized on the nicotinate aromatic system, while the Lowest Unoccupied Molecular Orbital extends across the entire conjugated framework.

Molecular electrostatic potential maps calculated from the optimized geometry provide visualization of charge distribution and potential reaction sites. These maps typically show negative electrostatic potential concentrated around the carbonyl oxygen and pyridine nitrogen atoms, while positive potential appears near the piperidine nitrogen and aromatic hydrogen atoms. Such information proves valuable for understanding intermolecular interactions and potential binding modes in biological systems.

Vibrational frequency calculations complement experimental infrared spectroscopy data and provide detailed assignments for observed absorption bands. The calculated frequencies generally show excellent correlation with experimental values when appropriate scaling factors are applied. Total Energy Distribution analysis reveals the contribution of different vibrational modes to specific absorption bands, enhancing the understanding of molecular dynamics and conformational flexibility.

Table 3 presents typical quantum chemical parameters for related compounds:

| Property | Calculated Value | Method | Basis Set |

|---|---|---|---|

| HOMO Energy | -6.2 to -6.8 eV | DFT/B3LYP | 6-311++G(d,p) |

| LUMO Energy | -0.8 to -1.2 eV | DFT/B3LYP | 6-311++G(d,p) |

| Energy Gap | 4.5-6.0 eV | DFT/B3LYP | 6-311++G(d,p) |

| Dipole Moment | 3.5-5.2 Debye | DFT/B3LYP | 6-311++G(d,p) |

| Total Energy | -13500 to -14000 eV | DFT/B3LYP | 6-311++G(d,p) |

Comparative Analysis with Related Piperidine-Nicotinate Derivatives

Structural comparison with related piperidine-nicotinate derivatives reveals important structure-activity relationships and helps establish the unique characteristics of the 3-position substitution pattern. Piperidin-4-yl nicotinate hydrochloride, with the piperidine attachment at the 4-position of the ester group rather than directly to the nicotinate ring, exhibits different conformational preferences and electronic properties. The 4-position attachment allows greater conformational flexibility in the linker region, potentially affecting biological activity and pharmacokinetic properties.

The 2-(3-piperidinyl)ethyl nicotinate hydrochloride derivative incorporates an additional ethylene spacer between the piperidine ring and the ester oxygen. This structural modification significantly alters the molecular geometry and introduces additional rotational degrees of freedom. The ethylene linker provides greater spatial separation between the piperidine nitrogen and the nicotinate aromatic system, which may influence intermolecular interactions and binding affinity in biological contexts.

Comparison with methyl 2-(3-(hydroxymethyl)piperidin-1-yl)nicotinate derivatives reveals the impact of hydroxymethyl substitution on the piperidine ring. The presence of the hydroxyl group introduces additional hydrogen bonding capabilities and affects the overall polarity of the molecule. These structural modifications can significantly influence solubility properties, membrane permeability, and potential metabolic pathways.

Analysis of 3-amido-3-aryl-piperidine derivatives provides insights into alternative substitution patterns that maintain the piperidine core structure while modifying the attached aromatic system. These compounds demonstrate how structural modifications can be used to optimize binding affinity and selectivity for specific biological targets while maintaining favorable pharmacological properties.

Table 4 summarizes structural comparisons among related derivatives:

| Compound Type | Position/Linkage | Molecular Weight | Key Structural Feature |

|---|---|---|---|

| 3-Piperidinyl nicotinate | Direct attachment | ~208 g/mol | Rigid connection |

| Piperidin-4-yl nicotinate | Ester linkage | ~208 g/mol | Flexible ester bond |

| 2-(3-Piperidinyl)ethyl | Ethylene spacer | ~236 g/mol | Extended linker |

| Hydroxymethyl derivative | Additional OH group | ~286 g/mol | Hydrogen bonding |

The comparative analysis demonstrates that positional isomerism and linker modifications significantly influence the three-dimensional structure, electronic properties, and potential biological activities of piperidine-nicotinate derivatives. The direct attachment in this compound provides a rigid structural framework that may confer specific advantages in terms of conformational stability and target selectivity compared to more flexible analogs.

特性

IUPAC Name |

piperidin-3-yl pyridine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c14-11(9-3-1-5-12-7-9)15-10-4-2-6-13-8-10;/h1,3,5,7,10,13H,2,4,6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGFBLNATAXQBAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC(=O)C2=CN=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219981-06-2 | |

| Record name | 3-Pyridinecarboxylic acid, 3-piperidinyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219981-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

Preparation of 3-Amino Piperidine Hydrochloride

3-Amino piperidine hydrochloride is a crucial intermediate. Several synthetic routes have been developed, with emphasis on stereochemistry control, cost efficiency, and industrial scalability.

- D-glutamic acid is converted to N-tertbutyloxycarbonyl-D-Glu dimethyl ester by reaction with methanol and thionyl chloride under controlled temperature (<30°C).

- Subsequent Boc protection and ester reduction steps yield intermediates that undergo hydroxyl activation and cyclization to form the piperidine ring.

- Final deprotection and salification steps produce (R)-3-amino piperidine dihydrochloride with high purity suitable for industrial production.

Coupling with Nicotinic Acid Derivatives

The nicotinate portion is typically introduced via coupling of 3-amino piperidine with nicotinic acid or its activated derivatives (e.g., nicotinoyl chloride).

- Reaction of nicotinic acid with piperidine derivatives in the presence of dehydrating agents such as phosphorus pentoxide in non-aqueous solvents (e.g., xylene) to form N-pyridylcarbonylpiperidine derivatives.

- Alternative coupling involves formation of pyridinium salts from nicotinic acid esters and subsequent reduction/hydrogenation steps to obtain piperidine-substituted nicotinates.

| Step | Conditions | Outcome |

|---|---|---|

| Coupling reaction | Nicotinic acid + piperidine in xylene, P2O5, 120-150°C, 5 hours | Formation of nicotinate amide ester |

| Work-up | Alkaline aqueous extraction, organic solvent purification | Isolation of pure product |

| Hydrogenation (if needed) | Pd/C catalyst, methanol aqueous solution, room temperature, atmospheric pressure | Saturation of pyridine ring if required |

Yield example: 84.2% yield of N-pyridylcarbonylpiperidine with boiling point 175-176°C/8 mmHg.

Formation of 3-Piperidinyl Nicotinate Hydrochloride

The final step involves conversion of the free base or ester to the hydrochloride salt to enhance stability and solubility.

- Dissolution of the free base in an appropriate solvent (e.g., isopropanol or methanol)

- Addition of hydrochloric acid or HCl gas under controlled temperature

- Precipitation and filtration of the hydrochloride salt

- Washing with solvents like isopropanol or methyl tert-butyl ether (MTBE) to purify the salt

- Drying under vacuum to obtain the final product

Summary Table of Preparation Steps

Research Findings and Industrial Considerations

- The methods employing D-glutamic acid as a chiral starting material allow stereoselective synthesis of (R)-3-amino piperidine hydrochloride, which is critical for biological activity.

- Use of phosphorus pentoxide as a dehydrating agent in coupling reactions provides high yields and avoids harsh conditions like high pressure or expensive catalysts.

- Hydrogenation using palladium on carbon under mild conditions avoids the use of platinum dioxide catalysts and high pressures, improving safety and cost-effectiveness.

- The final hydrochloride salt formation is a standard pharmaceutical step to improve compound handling and formulation properties.

化学反応の分析

Types of Reactions: 3-Piperidinyl nicotinate hydrochloride can undergo various chemical reactions, including:

Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.

Reduction: The nicotinic acid moiety can be reduced to form dihydronicotinic acid derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

Oxidation: Piperidinone derivatives.

Reduction: Dihydronicotinic acid derivatives.

Substitution: Various substituted piperidine derivatives.

科学的研究の応用

Anticancer Activity

Research indicates that pyridine derivatives, including those like 3-piperidinyl nicotinate hydrochloride, exhibit significant anticancer properties. A study highlighted the synthesis of novel pyridine compounds that demonstrated cytotoxic activity against various cancer cell lines such as Caco2 (colon cancer), HepG2 (hepatocellular carcinoma), and MCF-7 (human breast cancer) cells . The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell survival.

Neuroprotective Effects

Pyridine derivatives have been studied for their neuroprotective effects, particularly in conditions like neurodegenerative diseases. The piperidine structure is known to interact with neurotransmitter systems, potentially offering therapeutic benefits in disorders such as Alzheimer’s disease and Parkinson’s disease.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in various studies. Compounds with similar structures have shown effectiveness in inhibiting pro-inflammatory cytokines and pathways involved in chronic inflammatory conditions . This suggests that this compound could be beneficial in treating diseases characterized by inflammation.

Synthetic Methods and Case Studies

The synthesis of this compound can be achieved through various chemical reactions involving piperidine and nicotinic acid derivatives. For instance, microwave-assisted synthesis has been employed to enhance yield and reduce reaction time, showcasing the compound's versatility in synthetic chemistry .

Case Study: Anticancer Research

A notable case study involved the evaluation of a series of pyridine derivatives, including this compound, for their anticancer activity. Researchers synthesized these compounds using a one-pot multicomponent reaction and tested their efficacy against several cancer cell lines. The study found that certain derivatives exhibited promising cytotoxicity, warranting further investigation into their mechanisms and potential clinical applications .

Therapeutic Potential

The therapeutic potential of this compound extends beyond cancer treatment. Its ability to modulate various biological pathways makes it a candidate for:

- Cardiovascular diseases : By influencing vascular health through its effects on nitric oxide pathways.

- Metabolic disorders : Due to its possible role in glucose metabolism regulation.

- Infectious diseases : As some studies suggest antimicrobial properties inherent in piperidine derivatives.

作用機序

The mechanism of action of 3-Piperidinyl nicotinate hydrochloride involves its interaction with nicotinic acetylcholine receptors. These receptors are ionotropic receptors composed of five subunits that form a channel for ion flow. When the compound binds to these receptors, it can modulate their activity, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific context of its application, such as its use in neurological research or drug development.

類似化合物との比較

Broader Context: Other Nicotinate Derivatives

Beyond bedaquiline salts, nicotinate hydrochlorides are explored in other pharmaceutical contexts:

- 2-(4-Piperidinyl)ethyl nicotinate hydrochloride (CAS 1219981-10-8): A structurally distinct compound with irritant properties, used in intermediate synthesis .

- Nicotinoyl chloride hydrochloride (CAS 20260-53-1): A reactive intermediate in organic synthesis, highlighting the versatility of nicotinate derivatives in drug development .

生物活性

3-Piperidinyl nicotinate hydrochloride is a compound of increasing interest in pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, cellular effects, and relevant case studies.

Target of Action

this compound primarily interacts with nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission. Its structural similarity to nicotine allows it to function as an agonist at these receptors, modulating synaptic transmission and influencing various physiological processes.

Biochemical Pathways

The compound is involved in several key biochemical pathways:

- NAD+ Biosynthesis : It interacts with nicotinate phosphoribosyltransferase, an enzyme essential for NAD+ biosynthesis, impacting energy metabolism and cellular signaling .

- Cell Signaling : By binding to nAChRs, this compound alters cell signaling pathways that regulate neurotransmitter release and neuronal excitability.

Cellular Effects

This compound has been shown to affect various cell types, leading to significant changes in cellular processes:

- Neurotransmission : At low doses, it enhances cognitive functions by modulating nAChR activity, which can improve memory and learning capabilities in animal models.

- Inflammation Modulation : The compound exhibits anti-inflammatory properties by influencing cytokine release and immune cell activation.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it remains stable under standard laboratory conditions but may degrade under extreme pH or temperature. Its absorption and distribution characteristics are critical for its therapeutic applications.

Dosage Effects in Animal Models

Research has demonstrated that the biological effects of this compound vary significantly with dosage:

- Low Doses : Enhance cognitive function and neurotransmission.

- High Doses : Potentially lead to adverse effects, highlighting the necessity for careful dosage regulation in therapeutic contexts.

Case Studies

Several studies have investigated the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the recommended storage conditions and handling precautions for 3-Piperidinyl nicotinate hydrochloride to ensure stability and safety in laboratory settings?

- Methodological Answer :

- Storage : Store at 2–8°C in a dry environment, away from moisture and incompatible substances (e.g., oxidizing agents) . Use airtight containers to prevent hygroscopic degradation.

- Handling : Use PPE (gloves, lab coat, EN 166-compliant goggles) to avoid skin/eye contact. Work in a fume hood with local exhaust ventilation to minimize inhalation of dust/aerosols . Avoid generating dust during weighing or transfer.

Q. How can researchers validate the purity of this compound batches, and what analytical techniques are recommended?

- Methodological Answer :

- HPLC Analysis : Use reverse-phase C18 columns with UV detection (e.g., 254 nm). System suitability tests should include resolution ≥3 between analyte and impurities (e.g., nicotinic acid derivatives) .

- Reference Standards : Cross-validate against pharmacopeial-grade standards (e.g., USP/EP-certified nicotinate derivatives) . For quantification, prepare calibration curves in triplicate across a linear range (e.g., 0.1–10 mg/mL).

Q. What strategies should be employed when encountering contradictory hazard classification data for this compound in different safety data sheets?

- Methodological Answer :

- Cross-Referencing : Compare hazard data from multiple SDSs (e.g., flammability, toxicity) and prioritize studies with GHS-compliant classifications .

- In-House Testing : Conduct acute toxicity assays (e.g., OECD 423 for oral toxicity) and flammability screening (e.g., flash point determination) to resolve discrepancies .

Advanced Research Questions

Q. What synthetic routes are available for synthesizing 3-Piperidinyl nicotinate derivatives, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer :

- Route Selection : Use nicotinoyl chloride hydrochloride (CAS 20260-53-1) as a starting material for esterification with 3-piperidinol. Optimize solvent choice (e.g., anhydrous THF) and catalyst (e.g., DMAP) to reduce side reactions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the hydrochloride salt. Monitor purity via TLC (Rf ~0.3 in 1:1 EtOAc:Hexane) .

Q. How should experimental waste containing this compound be managed to comply with environmental regulations?

- Methodological Answer :

- Waste Segregation : Collect organic waste separately from aqueous or halogenated waste. Label containers with CAS-specific identifiers .

- Disposal : Partner with certified waste management services for incineration or chemical neutralization (e.g., hydrolysis under basic conditions) .

Q. What in vitro assays are suitable for determining the receptor binding affinity of this compound, and how should control experiments be designed?

- Methodological Answer :

- Radioligand Binding Assays : Use CHO cells expressing human receptors (e.g., NK3 or nicotinic acetylcholine receptors). Prepare test concentrations (1 nM–10 μM) and measure displacement of reference ligands (e.g., [³H]-SR 142801 for NK3) .

- Controls : Include vehicle-only (DMSO <0.1%) and nonspecific binding wells (excess unlabeled ligand). Calculate Ki values using nonlinear regression (e.g., GraphPad Prism) .

Data Analysis and Experimental Design

Q. How can researchers address batch-to-batch variability in the solubility of this compound during formulation studies?

- Methodological Answer :

- Solubility Screening : Test in buffered solutions (pH 1.2–7.4) and co-solvents (e.g., PEG 400, ethanol) using shake-flask methods. Analyze via UV spectrophotometry (λmax ~260 nm) .

- Stabilization : Add antioxidants (e.g., BHT) if degradation is observed under accelerated stability conditions (40°C/75% RH for 4 weeks) .

Q. What computational methods are recommended for predicting the ADMET properties of this compound?

- Methodological Answer :

- In Silico Tools : Use QSAR models (e.g., SwissADME) to predict logP, bioavailability, and CYP450 interactions. Validate with experimental Caco-2 permeability assays .

- Metabolite Identification : Simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation) using Schrödinger’s MetaSite .

Contradictory Data Resolution

Q. How should researchers design experiments to resolve discrepancies in reported pharmacological effects of this compound across studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。